![molecular formula C15H29NO2Si B12564666 (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 178250-08-3](/img/structure/B12564666.png)
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structural features, including a prop-1-en-1-yl group and a tri(propan-2-yl)silyl group attached to the azetidinone ring
Preparation Methods
The synthesis of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a prop-1-en-1-yl halide in the presence of a base to form the desired product. The reaction conditions typically include the use of an organic solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, such as tetrahydrofuran or ethanol, and catalysts, such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound. Researchers study these interactions to understand how the compound exerts its effects and to identify potential therapeutic uses.
Comparison with Similar Compounds
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be compared with other similar compounds, such as:
Azetidinones: Other azetidinone derivatives with different substituents on the ring. These compounds may have similar chemical properties but differ in their biological activities and applications.
Beta-lactams: A class of compounds that includes penicillins and cephalosporins. While structurally related, beta-lactams have distinct biological activities and are primarily used as antibiotics.
Silyl ethers: Compounds with silyl groups attached to oxygen atoms. These compounds share some chemical properties with this compound but differ in their overall structure and applications.
Properties
CAS No. |
178250-08-3 |
|---|---|
Molecular Formula |
C15H29NO2Si |
Molecular Weight |
283.48 g/mol |
IUPAC Name |
(3R,4S)-4-prop-1-enyl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C15H29NO2Si/c1-8-9-13-14(15(17)16-13)18-19(10(2)3,11(4)5)12(6)7/h8-14H,1-7H3,(H,16,17)/t13-,14+/m0/s1 |
InChI Key |
SQYLCFYDGXJNGX-UONOGXRCSA-N |
Isomeric SMILES |
CC=C[C@H]1[C@H](C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC=CC1C(C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


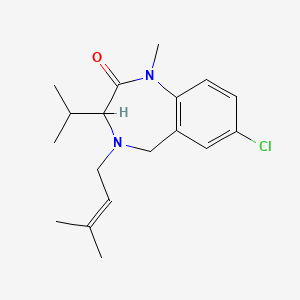
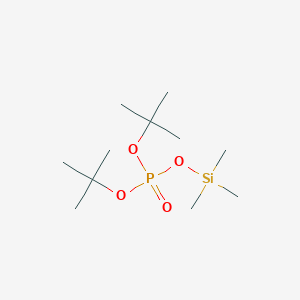
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
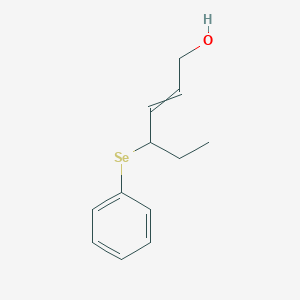
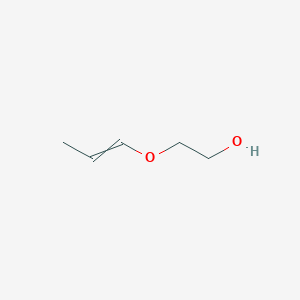
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
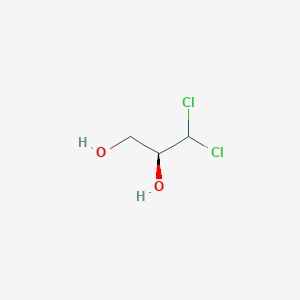

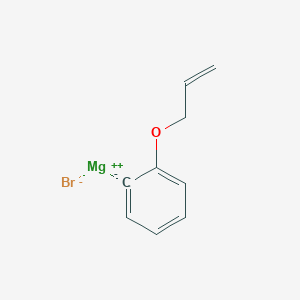
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
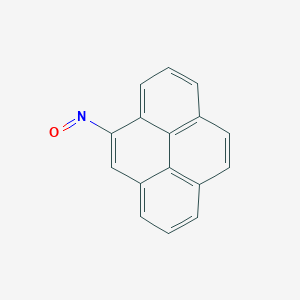
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
